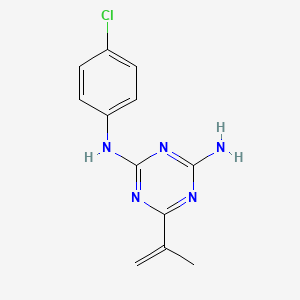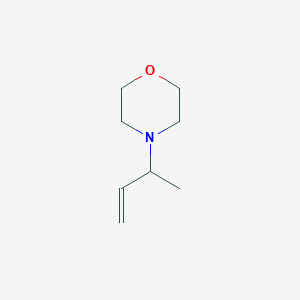
Azidocyclooctane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azidocyclooctane is an organic compound that belongs to the class of azides. It is characterized by the presence of an azide group (-N₃) attached to a cyclooctane ring. This compound is of significant interest in organic chemistry due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Azidocyclooctane can be synthesized through the nucleophilic substitution reaction of cyclooctyl halides with sodium azide. The reaction typically occurs in a polar aprotic solvent such as dimethyl sulfoxide or acetonitrile. The general reaction is as follows:
Cyclooctyl Halide+Sodium Azide→this compound+Sodium Halide
Industrial Production Methods: While the laboratory synthesis of this compound is well-documented, its industrial production is less common due to the hazardous nature of azides. when produced industrially, the process involves stringent safety measures to handle the explosive potential of azides.
Analyse Des Réactions Chimiques
Types of Reactions: Azidocyclooctane undergoes various chemical reactions, including:
Substitution Reactions: The azide group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: this compound can be reduced to cyclooctylamine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Cycloaddition Reactions:
Common Reagents and Conditions:
Substitution: Sodium azide in dimethyl sulfoxide or acetonitrile.
Reduction: Lithium aluminum hydride in ether or catalytic hydrogenation using palladium on carbon.
Cycloaddition: Copper(I) catalysts in the presence of alkynes.
Major Products:
Substitution: Various substituted cyclooctanes.
Reduction: Cyclooctylamine.
Cycloaddition: Triazoles.
Applications De Recherche Scientifique
Azidocyclooctane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various nitrogen-containing compounds.
Biology: Employed in bioorthogonal chemistry for labeling and tracking biomolecules.
Medicine: Potential use in drug discovery and development due to its ability to form triazoles, which are pharmacologically active.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of azidocyclooctane primarily involves its reactivity as an azide. The azide group can undergo nucleophilic substitution, reduction, and cycloaddition reactions. In biological systems, this compound can be used to label biomolecules through bioorthogonal click chemistry, where it reacts with alkynes to form stable triazole linkages.
Comparaison Avec Des Composés Similaires
Cyclooctylamine: Similar in structure but lacks the azide group.
Cyclooctyl Halides: Precursors in the synthesis of azidocyclooctane.
Other Cycloalkyl Azides: Compounds like azidocyclohexane and azidocyclopentane.
Uniqueness: this compound is unique due to its eight-membered ring structure combined with the azide functionality. This combination imparts distinct reactivity and stability compared to smaller or larger ring azides.
Propriétés
Numéro CAS |
33794-96-6 |
|---|---|
Formule moléculaire |
C8H15N3 |
Poids moléculaire |
153.22 g/mol |
Nom IUPAC |
azidocyclooctane |
InChI |
InChI=1S/C8H15N3/c9-11-10-8-6-4-2-1-3-5-7-8/h8H,1-7H2 |
Clé InChI |
MGPSWPLUJBMLFK-UHFFFAOYSA-N |
SMILES canonique |
C1CCCC(CCC1)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



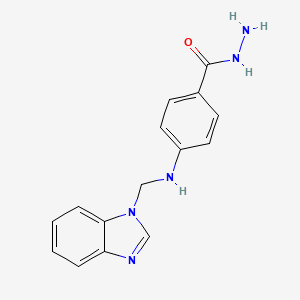
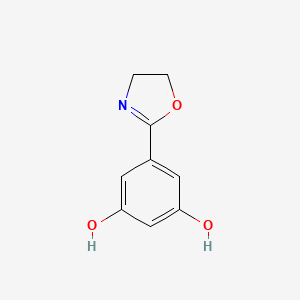


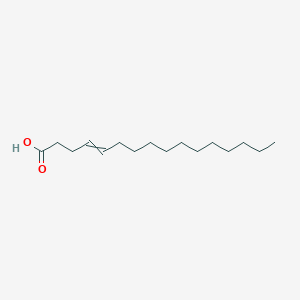
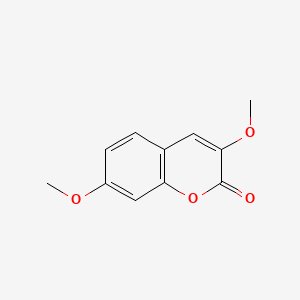
![1-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]dodecane](/img/structure/B14686554.png)
